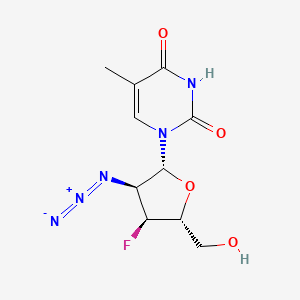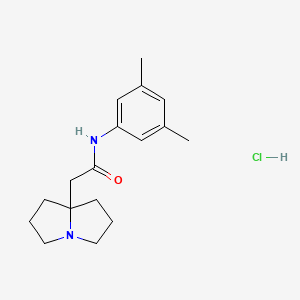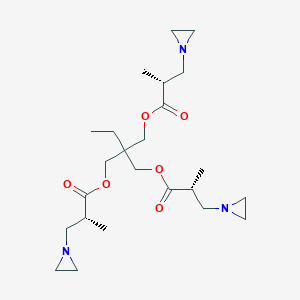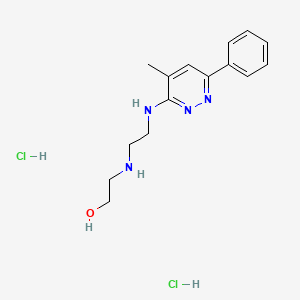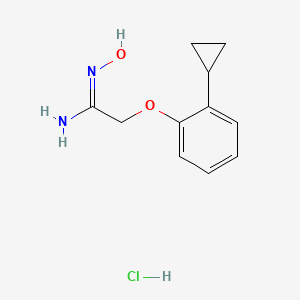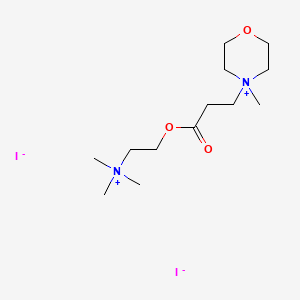
LS539Kqb7M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE , also known by its unique identifier LS539KQB7M , is a chemical substance with the molecular formula C12H10N4O2.ClH . This compound is characterized by its complex structure, which includes an imidazo-pyrano-pyridine core and an isoxazolyl group .
Preparation Methods
The synthesis of IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE involves multiple steps. The synthetic route typically starts with the preparation of the imidazo-pyrano-pyridine core, followed by the introduction of the isoxazolyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly as a KRAS G12D inhibitor.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. For example, as a KRAS G12D inhibitor, it selectively inhibits the KRAS G12D protein, which plays a crucial role in cell signaling pathways involved in cancer progression. This inhibition leads to the disruption of downstream signaling pathways, ultimately resulting in the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE can be compared with other similar compounds, such as:
- IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 3,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, HYDROCHLORIDE
- 8-OXA-3-AZABICYCLO[3.2.1]OCTANE COMPOUNDS
These compounds share structural similarities but differ in specific functional groups or molecular configurations, which can result in variations in their chemical properties and biological activities .
Properties
CAS No. |
151225-40-0 |
|---|---|
Molecular Formula |
C12H11ClN4O2 |
Molecular Weight |
278.69 g/mol |
IUPAC Name |
4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;hydrochloride |
InChI |
InChI=1S/C12H10N4O2.ClH/c1-3-17-6-7-8(1)13-5-10-11(7)15-12(14-10)9-2-4-18-16-9;/h2,4-5H,1,3,6H2,(H,14,15);1H |
InChI Key |
HIHDNTAZRCBXPX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C3C(=CN=C21)NC(=N3)C4=NOC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


